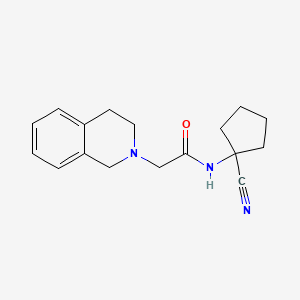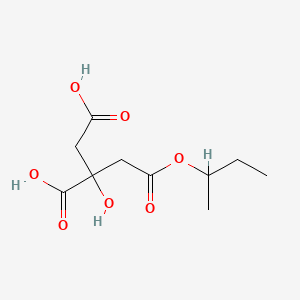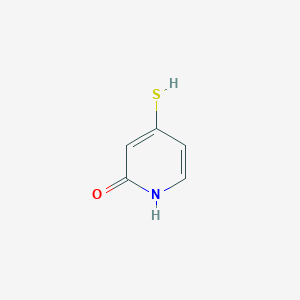
2(1H)-Pyridinone, 4-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 4-mercapto- is a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the mercapto group (–SH) and the pyridinone ring structure contributes to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-mercapto- typically involves the introduction of the mercapto group into the pyridinone ring. One common method is the reaction of 2(1H)-Pyridinone with thiolating agents under controlled conditions. For example, the reaction of 2(1H)-Pyridinone with hydrogen sulfide (H₂S) in the presence of a base can yield 2(1H)-Pyridinone, 4-mercapto-.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 4-mercapto- may involve large-scale synthesis using similar thiolation reactions. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 4-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 4-mercapto- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Mercapto-4-methyl-2-pentanone: An aliphatic ketone thiol with similar mercapto functionality but different structural properties.
3-Mercapto-1,2,4-triazole derivatives: Heterocyclic compounds with a mercapto group, used in various biological and pharmacological applications.
Uniqueness
2(1H)-Pyridinone, 4-mercapto- is unique due to its combination of the pyridinone ring and the mercapto group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
4-sulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8) |
InChI-Schlüssel |
WLHGWRDIQABYLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C=C1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
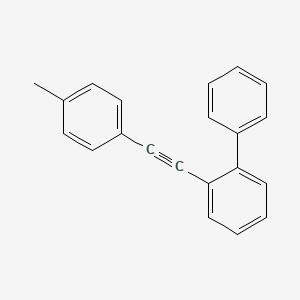
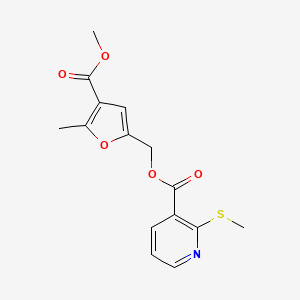
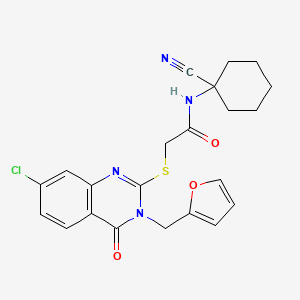
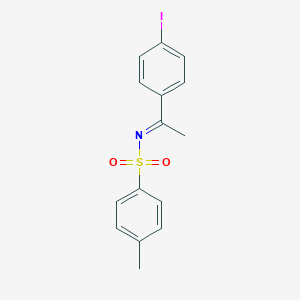

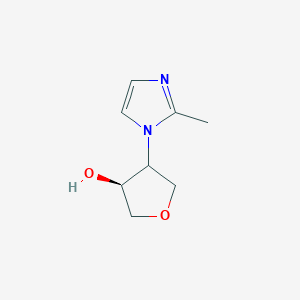
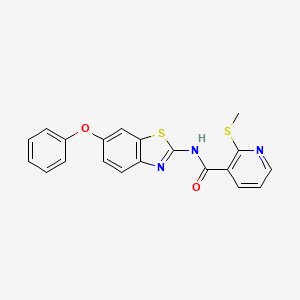
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
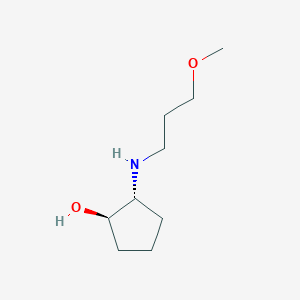
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
